molecular formula C22H24N4O3 B2757121 N-(1,1-dimethylpropyl)-2-(6-piperidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 1251674-75-5

N-(1,1-dimethylpropyl)-2-(6-piperidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No. B2757121
CAS RN: 1251674-75-5
M. Wt: 392.459
InChI Key: RDQJKWFQLLPCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-2-(6-piperidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Structural Analysis

Molecular Interaction with CB1 Cannabinoid Receptor : A study analyzed the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. It employed conformational analysis and comparative molecular field analysis (CoMFA) to model the steric and electrostatic interactions contributing to binding affinity and activity. This research provides insights into how modifications to the molecule could influence receptor interaction and antagonist activity (Shim et al., 2002).

Synthesis of Novel Compounds

Synthesis of Benzodifuranyl and Thiazolopyrimidines : Novel compounds synthesized from visnaginone and khellinone, showing anti-inflammatory and analgesic activities, highlight the potential of incorporating the core structure of "N-(1,1-dimethylpropyl)-2-(6-piperidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide" into new chemical entities with significant biological properties (Abu‐Hashem et al., 2020).

Antimicrobial and Antituberculosis Activity

Thiazolidinone Derivatives with Antimicrobial Activity : The synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests that modifications and derivatives of the core compound could yield potential antimicrobial agents (Patel et al., 2012).

Novel Mycobacterium tuberculosis GyrB Inhibitors : A series of thiazole-aminopiperidine hybrid analogues were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of compounds derived from the core structure in treating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-16-7-9-17(10-8-16)23-20(27)15-26-22(28)19-6-4-3-5-18(19)21(24-26)25-11-13-29-14-12-25/h3-10H,2,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQJKWFQLLPCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

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